N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide

Catalog No.
S529519
CAS No.
1923851-49-3
M.F
C24H31N5O3
M. Wt
437.544
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-...

CAS Number

1923851-49-3

Product Name

N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide

IUPAC Name

N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-N-ethyl-2-methoxybenzamide

Molecular Formula

C24H31N5O3

Molecular Weight

437.544

InChI

InChI=1S/C24H31N5O3/c1-6-28(23(30)17-9-7-8-10-22(17)32-5)20-13-18-19(27(4)24(31)26(18)3)14-21(20)29-12-11-25-15-16(29)2/h7-10,13-14,16,25H,6,11-12,15H2,1-5H3/t16-/m1/s1

InChI Key

WFXIHQFRQPGCCR-MRXNPFEDSA-N

SMILES

CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNCC3C)C(=O)C4=CC=CC=C4OC

Solubility

Soluble in DMSO, not in water

Synonyms

GSK9311; GSK-9311; GSK 9311.

Description

The exact mass of the compound N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide is 437.2427 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Origin: There is no available information on the origin or source of this specific compound.
  • Significance: Scientific literature search doesn't reveal any published research directly related to this compound. Therefore, its significance in scientific research is currently unknown.

Molecular Structure Analysis

  • Key features: Based on the chemical name, the compound appears to be a large molecule containing several functional groups:
    • Benzimidazole core: This aromatic ring structure is commonly found in bioactive molecules [].
    • Methoxy group (OCH3): This group can affect solubility and participate in hydrogen bonding [].
    • Ethyl group (C2H5): This group can influence lipophilicity [].
    • Methylpiperazinyl group: This heterocyclic ring can be involved in various interactions with other molecules [].
  • Notable aspects: The presence of the "2-Oxidanylidene" group (C=O) attached to the benzimidazole ring is unclear. Without a confirmed structure or additional information, it's difficult to discuss specific aspects in detail.
  • Target Binding

    Studies have been conducted to determine if GSK9311 can bind to specific proteins or enzymes within cells. This binding could potentially influence cellular signaling pathways. PubChem: )

  • Cellular Effects

    Research has explored the effects of GSK9311 on cell viability, proliferation, and differentiation. These studies investigate how GSK9311 might influence various cellular processes. Sigma-Aldrich:

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.2

Exact Mass

437.2427

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxidanylidene-benzimidazol-5-yl]-N-ethyl-2-methoxy-benzamide

Dates

Modify: 2023-08-15
GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain

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